molecular formula C12H15N3 B1629702 2-(3-Methylpiperidin-1-yl)isonicotinonitrile CAS No. 1016828-56-0

2-(3-Methylpiperidin-1-yl)isonicotinonitrile

Cat. No. B1629702
CAS RN: 1016828-56-0
M. Wt: 201.27 g/mol
InChI Key: BLEPCKOKTMDFCJ-UHFFFAOYSA-N
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Description

“2-(3-Methylpiperidin-1-yl)isonicotinonitrile” is a chemical compound with the molecular formula C12H15N3 . It has a molecular weight of 201.27 .


Molecular Structure Analysis

The molecular structure of “2-(3-Methylpiperidin-1-yl)isonicotinonitrile” can be represented by the SMILES notation: CC1CCCN(C1)C2=C(C=CC=N2)C#N . This indicates that the compound contains a 3-methylpiperidine group attached to an isonicotinonitrile group.


Physical And Chemical Properties Analysis

“2-(3-Methylpiperidin-1-yl)isonicotinonitrile” is a compound with a molecular weight of 201.27 . The compound should be stored sealed in a dry environment at 2-8°C . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the sources I found.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-10-3-2-6-15(9-10)12-7-11(8-13)4-5-14-12/h4-5,7,10H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLEPCKOKTMDFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640957
Record name 2-(3-Methylpiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperidin-1-yl)isonicotinonitrile

CAS RN

1016828-56-0
Record name 2-(3-Methylpiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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